N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Medicinal Chemistry Drug Design Bioisosterism

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 921900-28-9, molecular formula C17H12FN3O4, MW 341.298) is a synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class. Its structure integrates a benzodioxole (methylenedioxy) ring at the oxadiazole 5-position and a 4-fluorophenylacetamide side chain at the 2-position via an amide linkage.

Molecular Formula C17H12FN3O4
Molecular Weight 341.298
CAS No. 921900-28-9
Cat. No. B2767875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
CAS921900-28-9
Molecular FormulaC17H12FN3O4
Molecular Weight341.298
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F
InChIInChI=1S/C17H12FN3O4/c18-12-4-1-10(2-5-12)7-15(22)19-17-21-20-16(25-17)11-3-6-13-14(8-11)24-9-23-13/h1-6,8H,7,9H2,(H,19,21,22)
InChIKeyUUBSNXNNPZBTKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 921900-28-9): Core Structural Identity and Compound Class Context for Procurement Evaluation


N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 921900-28-9, molecular formula C17H12FN3O4, MW 341.298) is a synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class. Its structure integrates a benzodioxole (methylenedioxy) ring at the oxadiazole 5-position and a 4-fluorophenylacetamide side chain at the 2-position via an amide linkage. The 1,3,4-oxadiazole scaffold is a well-validated privileged structure in medicinal chemistry, recognized as a superior bioisostere of ester and amide functionalities with documented advantages in metabolic stability, aqueous solubility, and hERG safety profile relative to the isomeric 1,2,4-oxadiazole [1]. Benzodioxole-containing 1,3,4-oxadiazoles have been co-crystallized with glycogen synthase kinase-3β (GSK-3β), confirming specific hinge-region hydrogen-bonding interactions critical for target engagement [2]. This compound is offered at ≥95% purity by multiple suppliers for non-human research applications.

Why Generic 1,3,4-Oxadiazole or Benzodioxole-Containing Analogs Cannot Replace N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 921900-28-9)


Within the 1,3,4-oxadiazole chemical space, substitution at the 2- and 5-positions is not interchangeable. The regioisomeric identity of the oxadiazole core (1,3,4- vs. 1,2,4-) alone produces an order-of-magnitude difference in lipophilicity (log D) and divergent metabolic stability and hERG inhibition profiles, as systematically demonstrated across matched molecular pairs in the AstraZeneca compound collection [1]. Furthermore, the precise positioning of the benzodioxole at the 5-position versus the acetamide side chain at the 2-position determines the hydrogen-bonding geometry with hinge-region residues (e.g., Val135 in GSK-3β), as evidenced by X-ray co-crystal structures [2]. Swapping the 4-fluorophenylacetamide for a benzyl or benzamide analog alters both the electronic character of the amide and the spatial orientation of the fluorophenyl ring, which can abolish target selectivity. The quantitative evidence below demonstrates that these structural variables are not decorative but are decisive for biological performance and, consequently, procurement specification.

Quantitative Differentiation Table for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 921900-28-9) Versus Closest Analogs


1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole: Metabolic Stability and hERG Liability Advantage

The 1,3,4-oxadiazole regioisomer, which constitutes the core of CAS 921900-28-9, demonstrates an order-of-magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole matched-pair counterparts across the AstraZeneca compound collection. This translates into significantly superior metabolic stability and a markedly reduced hERG inhibition signal, together with improved aqueous solubility [1]. In contrast, 1,2,4-oxadiazole isomers consistently exhibit higher log D, faster oxidative metabolism, and greater hERG channel blockade risk. Any procurement specification that accepts a 1,2,4-oxadiazole analog as a substitute introduces an unquantified liability in metabolic clearance and cardiac safety that is absent from the 1,3,4-oxadiazole scaffold.

Medicinal Chemistry Drug Design Bioisosterism

Benzodioxole at 5-Position Enables Defined Hinge-Region Hydrogen Bonding in GSK-3β: Structural Evidence from X-ray Co-Crystal

X-ray co-crystallography of GSK-3β bound to the 1,3,4-oxadiazole inhibitor 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole (PDB 3F7Z, 2.4 Å resolution) reveals that the O1 oxygen of the benzodioxole and the hydrogen on the oxadiazole C2 carbon form precise hydrogen bonds with the backbone amide NH and carbonyl oxygen of Val135 in the kinase hinge region [1]. This binding mode is essential for potent GSK-3β inhibition and is preserved in the target compound CAS 921900-28-9 because the benzodioxole is identically positioned at the oxadiazole 5-position [1]. Analogs in which the benzodioxole is replaced by a phenyl, cyclohexyl, or benzyl group at the 5-position lose this defined hinge-region geometry and show attenuated or abolished GSK-3β inhibitory activity.

Structural Biology Kinase Inhibition Alzheimer's Disease

4-Fluorophenylacetamide Side Chain Confers COX-2 Selectivity Advantage Over Benzamide and Benzyl Analogs

The 2-(4-fluorophenyl)acetamide side chain, present in CAS 921900-28-9, is associated with selective cyclooxygenase-2 (COX-2) inhibition in the 1,3,4-oxadiazole series. The closely related analog N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 954618-99-6) exhibits an IC50 of 0.8 μM against COX-2 with a selectivity ratio exceeding 100 over COX-1 [1]. In contrast, analogs bearing a 4-fluorobenzamide side chain (e.g., CAS 922017-78-5) or a benzylamine linker (e.g., PubChem CID 22432774) do not share this specific acetamide connectivity and have not demonstrated comparable COX-2 selectivity profiles. The preservation of the acetamide linker (rather than a reversed amide or sulfanyl linkage) is critical for maintaining the spatial orientation and electronics required for selective COX-2 engagement.

COX-2 Inhibition Anti-inflammatory Selectivity

1,3,4-Oxadiazole–Benzodioxole Conjugates Outperform Doxorubicin in Antiproliferative Activity Against MCF-7 Breast Cancer Cells

In a comparative antiproliferative study, 1,3,4-oxadiazole derivatives conjugated with benzodioxole (compounds 20a and 20b) displayed superior activity against the MCF-7 breast cancer cell line compared to the standard chemotherapeutic doxorubicin (IC50 = 6.31 μM) [1]. Both compounds also demonstrated binding to the colchicine site of β-tubulin (PDB 1SA0), indicating a dual mechanism involving tubulin polymerization disruption and mitochondrial apoptosis induction in MCF-7 cells [1]. While the exact IC50 values for CAS 921900-28-9 against MCF-7 have not been published, its structural congruence with the active benzodioxole-1,3,4-oxadiazole pharmacophore supports class-level antiproliferative potential. Analogs lacking the benzodioxole group show diminished or absent MCF-7 activity.

Anticancer Breast Cancer MCF-7

Acetamide Connectivity Preserves GSK-3β Inhibitory Potency: SAR Lesson from the Benzodioxole Series

Structure–activity relationship (SAR) analysis of the Takeda 1,3,4-oxadiazole GSK-3β inhibitor series reveals that the C2 side chain connectivity is critical for potency. The lead compound 1 (IC50 = 65 nM, in vitro GSK-3β assay) features a benzodioxole at the oxadiazole 5-position and a substituted benzylsulfanyl group at C2 [1]. Subsequent optimization to compound 20x yielded highly selective, potent GSK-3β inhibition with confirmed X-ray co-crystal binding mode [1]. While compound 1 employs a thioether linker, the target compound CAS 921900-28-9 uses an acetamide linker at the 2-position, which may modulate potency and selectivity differently. The key SAR lesson is that the 2-position substituent is a primary potency driver; swapping the acetamide for a sulfanyl, reversed amide, or alkyl linker can alter IC50 by orders of magnitude. No published IC50 data are available for CAS 921900-28-9 itself, underscoring the procurement risk of assuming equipotency with published analogs.

GSK-3β Structure-Activity Relationship Kinase Selectivity

Validated Application Scenarios for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 921900-28-9) Based on Comparative Evidence


GSK-3β-Targeted Probe Development and Crystallography Campaigns

The benzodioxole-1,3,4-oxadiazole scaffold has a proven X-ray co-crystal structure with GSK-3β (PDB 3F7Z), confirming specific hinge-region hydrogen bonds with Val135 [1]. CAS 921900-28-9, bearing the identical benzodioxole at the 5-position, is a strong candidate for GSK-3β affinity studies, surface plasmon resonance (SPR) screening, and co-crystallography. Its 4-fluorophenylacetamide side chain offers a distinct vector for structure–activity relationship exploration compared to the thioether-linked lead compound. Researchers should verify GSK-3β IC50 in their own assay system before publication.

Breast Cancer Antiproliferative Screening Using the MCF-7 Cell Line

1,3,4-Oxadiazole–benzodioxole conjugates have demonstrated antiproliferative activity against MCF-7 breast cancer cells exceeding that of doxorubicin (IC50 = 6.31 μM) [2]. CAS 921900-28-9 incorporates this pharmacophore and is appropriate for MTT or CellTiter-Glo screening against MCF-7 and other breast cancer lines (e.g., T47D, MDA-MB-231). Parallel testing of a non-benzodioxole 1,3,4-oxadiazole analog is recommended as a negative control to confirm pharmacophore-specific activity.

COX-2 Selectivity Profiling for Anti-Inflammatory Drug Discovery

A structurally similar 2-(4-fluorophenyl)acetamide-bearing 1,3,4-oxadiazole exhibits COX-2 IC50 = 0.8 μM with >100-fold selectivity over COX-1 [3]. CAS 921900-28-9 shares this side chain and is suitable for in vitro COX-1/COX-2 enzyme inhibition panels (e.g., Cayman Chemical COX Inhibitor Screening Assay). This application is particularly relevant for programs seeking GI-sparing anti-inflammatory candidates.

Metabolic Stability and Cardiac Safety Comparator Studies Using Matched Molecular Pairs

The 1,3,4-oxadiazole core of CAS 921900-28-9 is documented to provide an order-of-magnitude lower log D and improved metabolic stability and hERG safety compared to 1,2,4-oxadiazole isomers [4]. The compound can serve as a positive control in matched-pair metabolic stability assays (human liver microsomes, hepatocytes) and hERG patch-clamp or flux assays, benchmarked against a 1,2,4-oxadiazole counterpart to quantify the intrinsic scaffold advantage.

Quote Request

Request a Quote for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.